N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 6-methylbenzothiazole moiety and a 4-methylbenzenesulfonamido group. The sulfonamido group at the 2-position of the benzamide contributes to hydrogen-bonding interactions, which may influence binding affinity in biological targets .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-7-10-16(11-8-14)30(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(2)13-20(19)29-22/h3-13,25H,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAAXDLVUZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves a multi-step process:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
N-Methylation: The methylation of the benzothiazole core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the sulfonamide derivative with 2-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonamido group distinguishes it from analogs like 6a and 6j, which contain thiazolidinone rings . This group may improve solubility compared to halogenated derivatives (e.g., ’s chlorobenzoyl analog) .
- The 6-methylbenzothiazole moiety is conserved across multiple compounds, suggesting its role in stabilizing π-π interactions in biological targets .
Computational and Physicochemical Insights
- logP and Solubility : The sulfonamide group in the target compound likely reduces logP compared to halogenated analogs (e.g., ), improving aqueous solubility .
- Hydrogen Bonding: The sulfonamide’s NH and SO2 groups enable strong hydrogen-bond donor/acceptor interactions, a feature shared with 6a–j’s amide and thiazolidinone motifs .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that include the formation of the benzothiazole ring and subsequent functionalization with sulfonamide and amide groups.
General Synthetic Route:
- Formation of Benzothiazole : The initial step involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound.
- Sulfonamide Formation : The introduction of a sulfonamide group is achieved through nucleophilic substitution.
- Final Amide Coupling : The final step involves coupling with an appropriate amine to form the target compound.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 20 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by disrupting cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action involves interaction with specific molecular targets within cells. The benzothiazole moiety is believed to play a crucial role in binding to enzymes or receptors involved in cell signaling pathways. This interaction can modulate various biological processes, including:
- Signal Transduction : Altering pathways that lead to cell proliferation or apoptosis.
- Gene Expression : Influencing transcription factors that regulate genes associated with cancer progression.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study published in Cancer Letters demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting potential for development as a new antibiotic .
- Neurotoxicity Assessment : In another study focused on neurotoxicity, it was found that the compound did not exhibit significant neurotoxic effects at therapeutic doses, indicating a favorable safety profile .
Q & A
Q. What are the optimal synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound is typically synthesized via a multi-step process involving coupling reactions between benzothiazole and sulfonamide precursors. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzamide and sulfonamide moieties .
- Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .
- Optimization of reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield (typically 70–85%) .
- Purity validation by TLC and HPLC (≥95% purity) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR : Key signals include the benzothiazole proton at δ 8.2–8.4 ppm (d, J = 8 Hz) and sulfonamide NH at δ 10.5–11.0 ppm (s) .
- FT-IR : Confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹ and benzamide C=O at 1650–1680 cm⁻¹ .
- Mass Spectrometry (HRMS) : Exact mass matches calculated [M+H]+ (e.g., m/z 450.1234 for C22H20N3O3S2) .
- Melting Point : Sharp range (e.g., 177–179°C) indicates purity .
Advanced Research Questions
Q. How does the benzothiazole moiety influence the compound’s enzyme inhibitory activity, and what SAR studies support this?
- Methodological Answer:
- The benzothiazole core enhances π-π stacking with enzyme active sites (e.g., 11β-HSD1, IC50 = 0.8 µM) . SAR studies show:
- 6-Methyl substitution improves lipophilicity and membrane permeability (logP = 3.2) .
- Sulfonamide linkage increases binding affinity via hydrogen bonding (ΔG = -9.2 kcal/mol in docking studies) .
- Comparative assays with analogs lacking the benzothiazole group show 10-fold reduced activity .
Q. What challenges arise in resolving the crystal structure using X-ray diffraction, and how can software like SHELX address these?
- Methodological Answer:
- Challenges : Low crystal quality due to flexible sulfonamide linkage, twinning, or weak diffraction (resolution < 1.2 Å) .
- Solutions :
- SHELXL refinement : Utilizes least-squares minimization with anisotropic displacement parameters to model disorder .
- TWIN/BASF commands : Correct twinning artifacts in datasets with a twin fraction of 0.3–0.4 .
- Hydrogen bond analysis : Graph set analysis (e.g., R²₂(8) motifs) identifies stabilizing interactions .
Q. How do discrepancies in biological activity data between in vitro and cellular assays inform the compound’s mechanism of action?
- Methodological Answer:
- In vitro vs. cellular IC50 : Lower cellular activity (e.g., 5 µM vs. 0.8 µM in vitro) may indicate poor solubility (LogS = -4.5) or efflux by P-gp .
- Mitigation strategies :
- Prodrug modification : Introduce acetyl groups to enhance permeability (e.g., 2.5-fold increase in Caco-2 assay) .
- Metabolic stability testing : Liver microsome assays (t₁/₂ = 45 min) guide structural adjustments to reduce CYP450 metabolism .
Q. What intermolecular interactions stabilize the compound’s crystal lattice, and how do these affect its physicochemical properties?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
